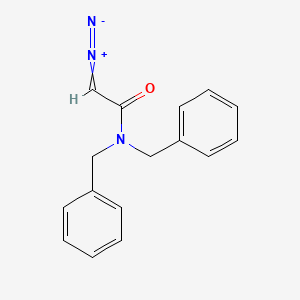
2-(2-Bromoethoxy)ethanol;carbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethoxy)ethanol is an organic compound with the chemical formula C4H9BrO2. It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ether and alcohol. This compound is often used as a chemical intermediate for the synthesis of other organic compounds and has applications in the field of medicine as a starting material for the synthesis of certain drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A common method for preparing 2-(2-Bromoethoxy)ethanol involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows :
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Carry out the reaction under appropriate conditions for several hours until the reaction is complete.
- Purify the obtained product by distillation.
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromoethoxy)ethanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethoxy)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted ethers and alcohols.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Primary and secondary alcohols.
Applications De Recherche Scientifique
2-(2-Bromoethoxy)ethanol has a wide range of applications in scientific research, including :
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethoxy)ethanol involves its reactivity as a nucleophile and electrophile. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and the generation of various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but contains a chlorine atom instead of bromine.
2-(2-Iodoethoxy)ethanol: Contains an iodine atom instead of bromine.
2-(2-Fluoroethoxy)ethanol: Contains a fluorine atom instead of bromine.
Uniqueness
2-(2-Bromoethoxy)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
116156-24-2 |
|---|---|
Formule moléculaire |
C9H20Br2O7 |
Poids moléculaire |
400.06 g/mol |
Nom IUPAC |
2-(2-bromoethoxy)ethanol;carbonic acid |
InChI |
InChI=1S/2C4H9BrO2.CH2O3/c2*5-1-3-7-4-2-6;2-1(3)4/h2*6H,1-4H2;(H2,2,3,4) |
Clé InChI |
FVHPFHNTFIXDID-UHFFFAOYSA-N |
SMILES canonique |
C(COCCBr)O.C(COCCBr)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



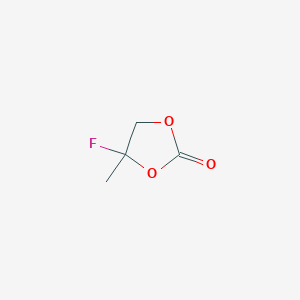
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)

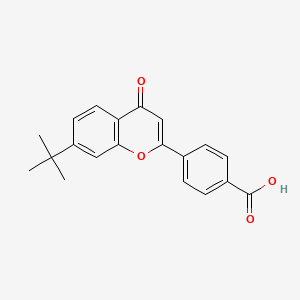
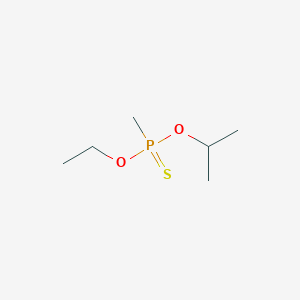

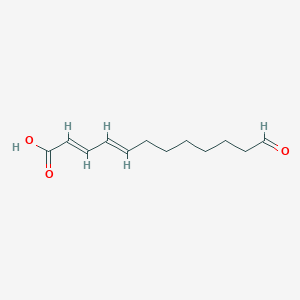
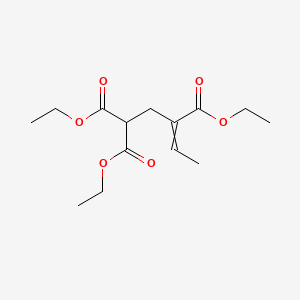
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
